Synthesis of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Synthesis of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
An In-Depth Technical Guide for the
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in drug design. Thiazole derivatives exhibit a vast spectrum of biological activities, finding application as antibiotics, anti-inflammatory agents, CNS regulators, and anti-HIV agents.[2] The target molecule of this guide, 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 1027513-59-2), represents a valuable building block for the development of novel therapeutics. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a crucial handle for further chemical modification and salt formation.
This guide provides a comprehensive, technically-grounded overview of a robust and reproducible synthetic route to this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for successful laboratory execution.
Strategic Blueprint: A Retrosynthetic Approach
A logical synthesis design begins with a retrosynthetic analysis, deconstructing the target molecule into readily available precursors. The most direct and field-proven strategy for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis.[2][3] This approach dictates a two-part strategy:
-
Formation of the Thiazole Core: Construction of the corresponding ester, Ethyl 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, via a Hantzsch condensation.
-
Functional Group Interconversion: Saponification of the ethyl ester to yield the final carboxylic acid.
This strategy is advantageous due to the high yields typically associated with the Hantzsch synthesis and the straightforward nature of ester hydrolysis.[4][5]
Caption: Retrosynthetic analysis of the target molecule.
Part I: Hantzsch Condensation for the Thiazole Ester Intermediate
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[3] This powerful transformation assembles the five-membered thiazole ring in a single, efficient step. For this specific target, the key reactants are 3-fluorothiobenzamide and ethyl 2-chloroacetoacetate.
Causality of the Mechanism
The reaction proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[4][6]
-
Initial Nucleophilic Attack (S N 2): The sulfur atom of the thioamide is an excellent nucleophile and initiates the reaction by attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This S N 2 displacement of the chloride ion forms an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered heterocyclic ring.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the fully aromatic and thermodynamically stable thiazole ring.
Caption: Key stages of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.
Materials:
-
3-Fluorothiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorothiobenzamide (1.0 eq) and absolute ethanol to form a slurry.
-
Add ethyl 2-chloroacetoacetate (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure ester.
Data Summary: Intermediate
| Parameter | Value | Reference |
| Product Name | Ethyl 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | [7] |
| CAS Number | 948292-06-6 | [7] |
| Molecular Formula | C₁₃H₁₂FNO₂S | [7] |
| Molecular Weight | 265.31 g/mol | [7] |
| Typical Yield | 75-85% | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
Part II: Saponification to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the target carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the method of choice for this transformation due to its efficiency and high conversion rates.
Experimental Protocol:
This protocol details the hydrolysis and subsequent acidic workup to isolate the final product. A similar procedure has been reported for analogous compounds.[8]
Materials:
-
Ethyl 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl, concentrated or 2N)
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Deionized water
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.2-1.5 eq) in water to the flask.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and methanol).
-
Dissolve the remaining aqueous residue in water and cool the solution to 0-5°C in an ice bath.
-
Slowly add hydrochloric acid dropwise with stirring to acidify the solution to a pH of ~2.
-
A precipitate of the carboxylic acid will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under high vacuum to a constant weight.
Data Summary: Final Product
| Parameter | Value | Reference |
| Product Name | 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | [9][10] |
| CAS Number | 1027513-59-2 | [9][10] |
| Molecular Formula | C₁₁H₈FNO₂S | [9][11] |
| Molecular Weight | 237.25 g/mol | [9][11] |
| Typical Yield | >90% | [8] |
| Appearance | White to off-white solid | [8] |
| ¹H-NMR (DMSO-d₆) | δ ≈ 2.7 (s, 3H, CH₃); 7.3-7.7 (m, 4H, Ar-H); 13.0 (br. s, 1H, COOH) | [8] |
Conclusion
The described two-step synthesis, leveraging the foundational Hantzsch thiazole synthesis followed by a standard saponification, provides a reliable and high-yielding pathway to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The methodology is robust, scalable, and utilizes well-understood chemical transformations, making it highly suitable for implementation in both academic research and industrial drug development settings. The resulting carboxylic acid is a versatile intermediate, primed for further elaboration in the pursuit of novel bioactive molecules.
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CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
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Mallia, C. J., & Smith, M. E. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available from: [Link]
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Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available from: [Link]
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